molecular formula C14H10F2O2 B6398277 4-Fluoro-2-(3-fluoro-2-methylphenyl)benzoic acid CAS No. 1261971-63-4

4-Fluoro-2-(3-fluoro-2-methylphenyl)benzoic acid

Cat. No.: B6398277
CAS No.: 1261971-63-4
M. Wt: 248.22 g/mol
InChI Key: ZGVPDVIUTVRGDT-UHFFFAOYSA-N
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Description

4-Fluoro-2-(3-fluoro-2-methylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to the benzene ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinct structural features.

Properties

IUPAC Name

4-fluoro-2-(3-fluoro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-10(3-2-4-13(8)16)12-7-9(15)5-6-11(12)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVPDVIUTVRGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689248
Record name 3',5-Difluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261971-63-4
Record name [1,1′-Biphenyl]-2-carboxylic acid, 3′,5-difluoro-2′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261971-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5-Difluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(3-fluoro-2-methylphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-methylbenzene and 4-fluorobenzoic acid.

    Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst like palladium on carbon.

    Reaction Steps: The process may include halogenation, Friedel-Crafts acylation, and subsequent purification steps to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(3-fluoro-2-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Fluoro-2-(3-fluoro-2-methylphenyl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and the development of new chemical compounds.

    Biology: The compound can be used in biochemical assays and studies involving enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(3-fluoro-2-methylphenyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-(trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group instead of a methyl group, which affects its chemical properties and reactivity.

    4-Fluoro-3-methylphenylboronic acid: This compound contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.

Uniqueness

4-Fluoro-2-(3-fluoro-2-methylphenyl)benzoic acid is unique due to the presence of both fluorine atoms and a methyl group, which impart distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes.

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